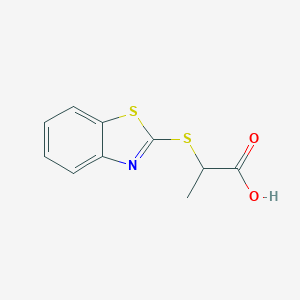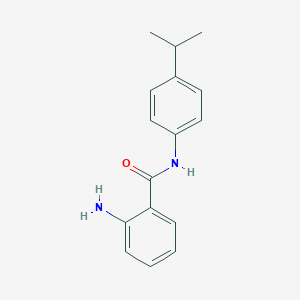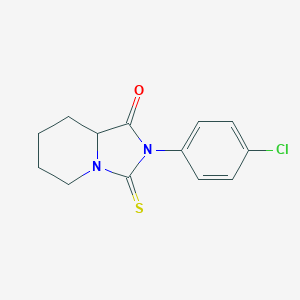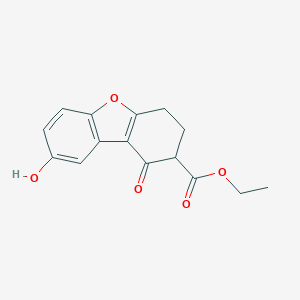
ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate, also known as EDOC, is a synthetic compound that has gained attention in the scientific community for its potential applications in biomedical research. EDOC is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate is not fully understood, but it is believed to act through a variety of pathways. ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Additionally, ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has been found to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
Ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has a variety of biochemical and physiological effects, including anti-tumor and neuroprotective properties. ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has also been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines, such as TNF-alpha and IL-6. Additionally, ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has been found to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate in lab experiments is its small size, which allows for easy penetration into cells and tissues. Additionally, ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has been found to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one limitation of using ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate. One area of interest is in the development of new drugs based on the structure of ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate and its potential applications in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate and to improve its solubility in water, which could expand its potential applications in biomedical research.
Métodos De Síntesis
Ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate can be synthesized using a variety of methods, but one common approach involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of a diketone intermediate, which can be further reacted with a substituted phenol to form the final product, ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has been the subject of numerous scientific studies due to its potential applications in biomedical research. One area of interest is in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has been found to have anti-tumor properties and can inhibit the growth of cancer cells in vitro. Additionally, ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Propiedades
Número CAS |
6047-15-0 |
|---|---|
Nombre del producto |
ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate |
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate |
InChI |
InChI=1S/C15H14O5/c1-2-19-15(18)9-4-6-12-13(14(9)17)10-7-8(16)3-5-11(10)20-12/h3,5,7,9,16H,2,4,6H2,1H3 |
Clave InChI |
APPHNMWVOOQXRG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCC2=C(C1=O)C3=C(O2)C=CC(=C3)O |
SMILES canónico |
CCOC(=O)C1CCC2=C(C1=O)C3=C(O2)C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



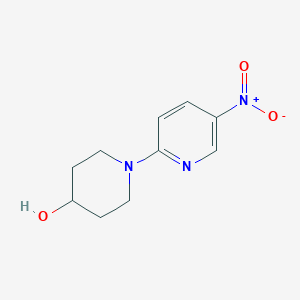
![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)

![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
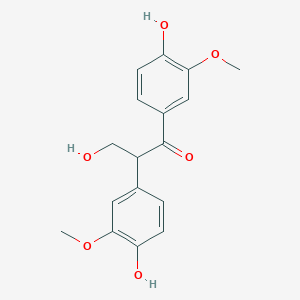
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
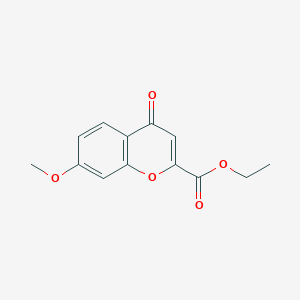
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
